4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one (1-phenylethylidene)hydrazone
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Overview
Description
4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one (1-phenylethylidene)hydrazone is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a phenylethylideneamino group attached to the benzothiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one (1-phenylethylidene)hydrazone typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one (1-phenylethylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one (1-phenylethylidene)hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one (1-phenylethylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one (1-phenylethylidene)hydrazone.
Benzothiazole: A simpler structure that lacks the phenylethylideneamino group.
Phenylethylamine: A compound with a similar phenylethyl group but different overall structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C15H17N3S |
---|---|
Molecular Weight |
271.4g/mol |
IUPAC Name |
N-[(E)-1-phenylethylideneamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H17N3S/c1-11(12-7-3-2-4-8-12)17-18-15-16-13-9-5-6-10-14(13)19-15/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,18)/b17-11+ |
InChI Key |
LPPMOHMAXHHQQW-GZTJUZNOSA-N |
SMILES |
CC(=NNC1=NC2=C(S1)CCCC2)C3=CC=CC=C3 |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(S1)CCCC2)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC1=NC2=C(S1)CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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